molecular formula C14H9F5N2O2 B3036175 2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 339010-85-4

2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B3036175
CAS No.: 339010-85-4
M. Wt: 332.22 g/mol
InChI Key: FBHPMRSYPHDGMH-UHFFFAOYSA-N
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Description

2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide is a synthetic organic compound that features both fluorine and pyridine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves multiple steps:

    Formation of the phenoxyacetamide core: This can be achieved by reacting 3-(trifluoromethyl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the pyridine moiety: The intermediate product can then be reacted with 3-aminopyridine under suitable conditions to form the desired amide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the phenoxy group.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide, while reduction could produce an amine derivative.

Scientific Research Applications

2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2-difluoro-N-(3-pyridinyl)-2-[4-(trifluoromethyl)phenoxy]acetamide: Similar structure but with a different position of the trifluoromethyl group.

    2,2-difluoro-N-(2-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide: Similar structure but with a different position of the pyridine ring.

Uniqueness

The unique combination of fluorine atoms, pyridine, and trifluoromethyl groups in 2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2,2-difluoro-N-pyridin-3-yl-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F5N2O2/c15-13(16,17)9-3-1-5-11(7-9)23-14(18,19)12(22)21-10-4-2-6-20-8-10/h1-8H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHPMRSYPHDGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(=O)NC2=CN=CC=C2)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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